REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[C-]#N.[Na+].Cl.[CH2:21]([OH:23])C>O>[OH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH:2]2[NH:16][C:21](=[O:23])[NH:15][C:11]2=[O:14])=[CH:4][CH:5]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 10 ml
|
Type
|
TEMPERATURE
|
Details
|
heated to 55°-60° C. for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
Upon overnight cooling
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solid which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |